molecular formula C15H19NO B1203468 4-(5,6-Dimethyl-2-benzofuranyl)piperidine CAS No. 54402-50-5

4-(5,6-Dimethyl-2-benzofuranyl)piperidine

Cat. No. B1203468
CAS RN: 54402-50-5
M. Wt: 229.32 g/mol
InChI Key: UFGTZUKOBHLAAC-UHFFFAOYSA-N
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Description

“4-(5,6-Dimethyl-2-benzofuranyl)piperidine” is a chemical compound with the CAS number 54402-50-5. It has been studied for its hypotensive action in spontaneously hypertensive rats .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran moiety and a piperidine ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Piperidine is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources .

Scientific Research Applications

  • Hypotensive Agent : CGP 6085 A exhibits mild to moderately potent hypotensive effects in spontaneously hypertensive rats, with a notable reduction in blood pressure observed following administration (Kulakowski et al., 1985).

  • Hypothermic Effect : In Wistar Kyoto rats, CGP 6085 A demonstrates a potent hypothermic action. Its effect is dose-dependent, suggesting a role in inhibiting serotonin uptake (Kulakowski et al., 1984).

  • Opioid Receptor Antagonists : It has been used to understand the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists, aiding in the development of novel opioid antagonists (Le Bourdonnec et al., 2006).

  • Serotonin Uptake Inhibition : CGP 6085 A has been identified as a very potent and selective inhibitor of serotonin (5-HT) uptake in rat brain, which could have implications for the development of treatments for conditions associated with serotonin uptake (Waldmeier et al., 1977).

  • Monoamine Oxidase Inhibition : This compound also inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) activities in the rat brainstem, both in vivo and in vitro. This property can be relevant in the treatment of certain psychiatric and neurological disorders (Hurst & Kulakowski, 1986).

Safety and Hazards

The safety data sheet for piperidine, a component of “4-(5,6-Dimethyl-2-benzofuranyl)piperidine”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Benzofuran and its derivatives, including “4-(5,6-Dimethyl-2-benzofuranyl)piperidine”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly in the field of antimicrobial therapy . This suggests that future research could focus on exploring the therapeutic potential of “this compound” and similar compounds.

properties

IUPAC Name

4-(5,6-dimethyl-1-benzofuran-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-10-7-13-9-15(12-3-5-16-6-4-12)17-14(13)8-11(10)2/h7-9,12,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGTZUKOBHLAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202799
Record name 4-(5,6-Dimethyl-2-benzofuranyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54402-50-5
Record name 4-(5,6-Dimethyl-2-benzofuranyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054402505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,6-Dimethyl-2-benzofuranyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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